molecular formula C17H21N3S B5526458 N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea

N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea

Cat. No. B5526458
M. Wt: 299.4 g/mol
InChI Key: AQMDSQRDCCTGAJ-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of compounds with diverse chemical and physical properties, leading to their application in various fields such as materials science, agriculture, and catalysis. The compound belongs to this broad category, which is known for its versatility in chemical reactions and properties.

Synthesis Analysis

The synthesis of thiourea derivatives often involves multi-step reactions starting from simple precursors. A typical process might include the reaction of an amine with carbon disulfide to form thiourea, followed by various alkylation or acylation reactions to introduce specific substituents. While the exact synthesis route for "N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea" is not detailed, similar compounds have been synthesized through stepwise methodologies involving the formation of the thiourea core followed by targeted functionalization (Fu-b, 2014).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be characterized using techniques such as X-ray crystallography, NMR, IR, and mass spectroscopy. These compounds typically exhibit interesting structural features like intramolecular hydrogen bonding and planar geometries that contribute to their chemical reactivity and interaction with other molecules. For example, certain thiourea derivatives crystallize in systems that showcase close planarity between the thiourea moiety and adjacent aromatic rings, contributing to their stability and reactivity (Ji, 2006).

Chemical Reactions and Properties

Thioureas participate in a variety of chemical reactions, acting as nucleophiles, ligands, and catalysts. They can undergo transformations such as cyclization, addition reactions, and serve as intermediates in the synthesis of heterocyclic compounds. Their chemical properties are influenced by the substituents attached to the nitrogen atoms, which can alter the electron density and reactivity of the thiourea group. The interactions and reactivity patterns of thioureas make them valuable in organic synthesis and as building blocks for more complex molecules (Saeed & Parvez, 2005).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-13-7-8-16(12-14(13)2)19-17(21)20(3)11-9-15-6-4-5-10-18-15/h4-8,10,12H,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMDSQRDCCTGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N(C)CCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea

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